4-Butoxy-3-fluorobenzaldehyde
Overview
Description
4-Butoxy-3-fluorobenzaldehyde is an organic compound with the molecular formula C₁₁H₁₃FO₂ and a molecular weight of 196.22 g/mol . It is a fluorinated benzaldehyde derivative, characterized by the presence of a butoxy group at the fourth position and a fluorine atom at the third position on the benzene ring. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Butoxy-3-fluorobenzaldehyde can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-butoxybenzaldehyde with a fluorinating agent. The reaction typically requires a suitable solvent, such as dimethylformamide, and a base, such as potassium carbonate, to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the desired compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
4-Butoxy-3-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as potassium carbonate, and a suitable solvent.
Major Products Formed
Oxidation: 4-Butoxy-3-fluorobenzoic acid.
Reduction: 4-Butoxy-3-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Butoxy-3-fluorobenzaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Employed in the development of fluorescent probes and imaging agents due to its fluorine content.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-butoxy-3-fluorobenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing oxidation, reduction, or substitution reactions. The fluorine atom can also participate in nucleophilic substitution reactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
4-Butoxybenzaldehyde: Lacks the fluorine atom, making it less reactive in nucleophilic substitution reactions.
3-Fluorobenzaldehyde: Lacks the butoxy group, resulting in different physical and chemical properties.
4-Fluorobenzaldehyde: Lacks the butoxy group, leading to variations in reactivity and applications.
Uniqueness
4-Butoxy-3-fluorobenzaldehyde is unique due to the presence of both the butoxy group and the fluorine atom, which confer distinct reactivity and properties. This combination makes it a valuable building block in organic synthesis and a versatile compound in various scientific research applications .
Properties
IUPAC Name |
4-butoxy-3-fluorobenzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-2-3-6-14-11-5-4-9(8-13)7-10(11)12/h4-5,7-8H,2-3,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYSBHGMAFOERS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001308396 | |
Record name | 4-Butoxy-3-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001308396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19415-49-7 | |
Record name | 4-Butoxy-3-fluorobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19415-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Butoxy-3-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001308396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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